![molecular formula C12H15N5 B1481904 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide CAS No. 2098132-92-2](/img/structure/B1481904.png)
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide
Overview
Description
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide (EPPA) is a pyrazole-based compound that has been studied for its potential applications in the fields of chemistry and biochemistry. EPPA has been found to possess a variety of properties, including strong binding affinity for proteins and other biomolecules, as well as a low toxicity profile. This has led to its use in a range of research applications, including drug discovery, biocatalysis, and enzyme inhibition.
Scientific Research Applications
Antimicrobial and Anticancer Properties
Research into pyrazole derivatives, including structures related to 2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)acetimidamide, has shown these compounds to have significant antimicrobial and anticancer activities. For instance, the synthesis and evaluation of various pyrazole derivatives have demonstrated promising antimicrobial activity against a range of pathogens, as well as notable anticancer properties against different cancer cell lines. These findings suggest the potential of such compounds in developing new therapeutic agents targeting infectious diseases and cancer (R.V.Sidhaye et al., 2011; Raquib Alam et al., 2016).
Catalysis and Chemical Synthesis
Compounds structurally related to this compound have been used as ligands in metal complexes for catalytic applications, including asymmetric transfer hydrogenation of ketones. These complexes have been shown to catalyze the reduction of ketones to alcohols under certain conditions, highlighting their utility in synthetic chemistry for the production of various organic compounds (Makhosazane N. Magubane et al., 2017).
Molecular Docking and Drug Design
In the realm of drug design, pyrazole derivatives similar to this compound have been the subject of molecular docking studies to understand their interaction with biological targets such as topoisomerase IIα, a key enzyme involved in DNA replication. These studies have provided insights into the design of new anticancer agents with improved efficacy and selectivity (Raquib Alam et al., 2016).
Optical and Electronic Properties
Research on pyrazole-based compounds has also extended to the investigation of their optical and electronic properties, with applications in material science. For example, the synthesis of novel pyrazole derivatives has led to materials with specific fluorescence characteristics, which could be leveraged in the development of optoelectronic devices or as fluorescent markers in biological research (Yan-qing Ge et al., 2014).
properties
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanimidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5/c1-2-10-7-11(9-3-5-15-6-4-9)16-17(10)8-12(13)14/h3-7H,2,8H2,1H3,(H3,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLAZJAMTYWNMQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CC(=N)N)C2=CC=NC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.